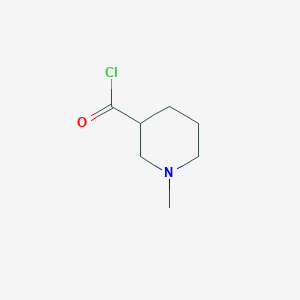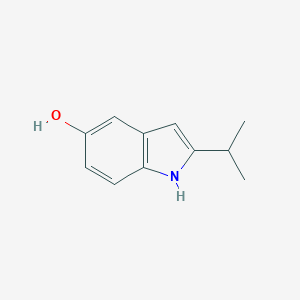
2-Isopropyl-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound features an indole core with an isopropyl group at the second position and a hydroxyl group at the fifth position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core. For this compound, the starting materials would include isopropyl-substituted ketones and phenylhydrazine .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization reactions necessary to form the indole ring . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 2-Isopropyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or quinone derivative.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-Isopropyl-1H-indole-5-one.
Reduction: Formation of 2-Isopropylindoline-5-ol.
Substitution: Formation of halogenated derivatives, such as 3-bromo-2-isopropyl-1H-indol-5-ol.
科学研究应用
2-Isopropyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active indole compounds.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Isopropyl-1H-indol-5-ol involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the fifth position can form hydrogen bonds with target proteins, enhancing its binding affinity .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-Methyl-1H-indol-5-ol: Similar structure with a methyl group instead of an isopropyl group.
5-Hydroxyindole: Lacks the isopropyl group but has a hydroxyl group at the fifth position
Uniqueness: 2-Isopropyl-1H-indol-5-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to other indole derivatives .
属性
IUPAC Name |
2-propan-2-yl-1H-indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)11-6-8-5-9(13)3-4-10(8)12-11/h3-7,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBXAJOULYAQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N1)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
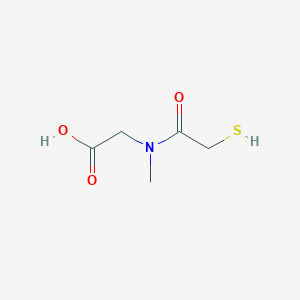
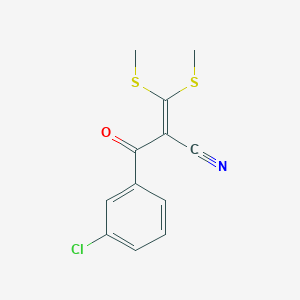
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
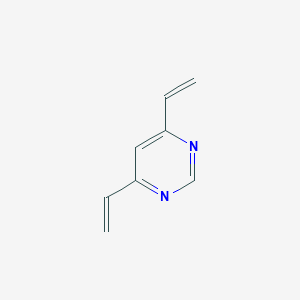
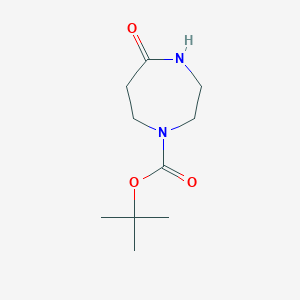
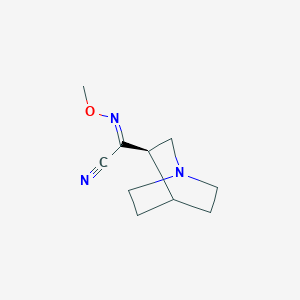
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
![ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-](/img/structure/B71326.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
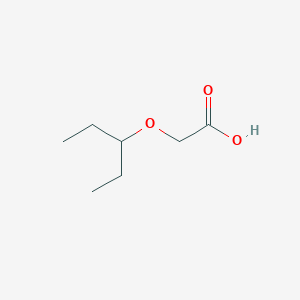
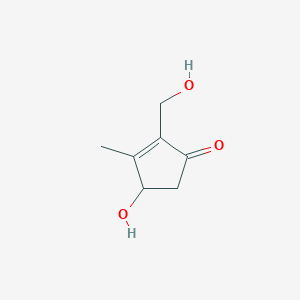
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
